N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-14-15(8-12)21-10-17-14/h2-8,10H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQILOUIKBTMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[d]thiazole with p-tolylthiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
- Benzo[d]thiazole + p-tolylthiol → Intermediate
- Intermediate + Acetic Anhydride → this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs of N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide, highlighting variations in substituents, yields, melting points, and biological activities:
Key Observations :
- Yields : Derivatives with pyrimidine or piperazine substituents (e.g., 3g in ) often exhibit higher yields (~84%) compared to chloropyridinyl analogs (e.g., 7q: 70%) .
- Melting Points : Compounds with rigid aromatic substituents (e.g., 7t in : 237.7–239.1°C) or fused heterocycles (e.g., 3h in ) display higher melting points, likely due to enhanced molecular symmetry and intermolecular interactions .
- Substituent Impact : The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or sulfur-containing moieties (e.g., p-tolylthio in the target compound) may improve lipophilicity and membrane permeability, influencing bioavailability .
Computational and Experimental Insights
- QSAR Studies : Comparative QSAR analyses () suggest that electron-rich substituents (e.g., methoxy groups) enhance anti-inflammatory activity, while bulky groups (e.g., trifluoromethyl) improve metabolic stability .
- Spectroscopic Confirmation : NMR and APCI-MS data () confirm the structural integrity of analogs, with fragmentation patterns aligning with theoretical predictions .
Biological Activity
N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of the Compound
This compound belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazole derivatives have been reported to exhibit a range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation and cancer progression. Specifically, it has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses .
3.1 Antiinflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on synthesized derivatives revealed that certain compounds displayed potent COX-2 inhibition, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| S-4 | 85 | 0.5 |
| S-5 | 78 | 0.8 |
| S-6 | 65 | 1.2 |
3.2 Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HCT116 (Colon) | 12 |
| HeLa (Cervical) | 15 |
4.1 Study on Analgesic Properties
A recent study evaluated the analgesic effects of this compound in animal models. The results demonstrated that the compound significantly reduced pain response compared to controls, indicating its potential as an analgesic agent .
4.2 Evaluation of Anthelmintic Activity
Another investigation assessed the anthelmintic activity of related benzothiazole derivatives. The findings suggested that compounds similar to this compound exhibited moderate to excellent activity against nematodes, highlighting their therapeutic potential in treating parasitic infections .
5. Conclusion
This compound demonstrates a variety of biological activities that warrant further investigation. Its potential as an anti-inflammatory and anticancer agent, along with promising analgesic and anthelmintic properties, positions it as a valuable candidate for drug development.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 6-aminobenzo[d]thiazole with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Thioetherification using p-tolylthiol under nucleophilic substitution conditions.
- Key Conditions : Reactions are performed in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours. Sodium hydride or triethylamine is often used as a base to deprotonate the thiol group .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzo[d]thiazole core (aromatic protons at δ 7.2–8.5 ppm) and the p-tolylthio group (methyl resonance at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₇H₁₆N₂O₃S₃ for a related derivative) .
- Infrared (IR) Spectroscopy : Peaks at 1660–1680 cm⁻¹ confirm the acetamide C=O stretch .
Advanced Research Questions
Q. How does the structural interplay between the benzo[d]thiazole and p-tolylthio moieties influence biological activity?
- The benzo[d]thiazole scaffold is known for its π-π stacking interactions with biological targets (e.g., enzyme active sites), while the p-tolylthio group enhances lipophilicity, improving membrane permeability .
- Structure-Activity Relationship (SAR) : Substitutions on the thiazole ring (e.g., methylsulfonyl groups) can modulate cytotoxicity, as seen in analogs with IC₅₀ values <10 µM against cancer cell lines .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?
- Dose-Response Analysis : Perform multi-concentration assays (e.g., 0.1–100 µM) to establish reproducible activity trends .
- Target Validation : Use molecular docking to confirm interactions with proposed targets (e.g., Src kinase or mitochondrial apoptosis pathways) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerization or polymorphic effects .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME predict logP values (~3.5) and solubility limitations due to the hydrophobic p-tolylthio group, guiding synthetic modifications (e.g., introducing polar substituents) .
- Molecular Dynamics (MD) Simulations : Assess binding stability of derivatives with biological targets (e.g., >90% occupancy in kinase active sites over 100 ns simulations) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) to control stereochemistry .
- Purification : Optimize flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate diastereomers .
Methodological Guidance
Q. How to validate the compound’s mechanism of action in apoptotic pathways?
- Flow Cytometry : Measure Annexin V/PI staining to quantify apoptosis induction (e.g., 40% apoptotic cells at 10 µM) .
- Western Blotting : Monitor cleavage of caspase-3 and PARP to confirm activation of intrinsic apoptotic pathways .
Q. What in vitro models best predict in vivo efficacy for anticancer applications?
- 3D Spheroid Models : Use multicellular tumor spheroids (MCTS) to mimic tumor microenvironments and assess penetration efficacy .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
Data Interpretation and Reproducibility
Q. How to address discrepancies in spectral data (e.g., NMR shifts) between batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
